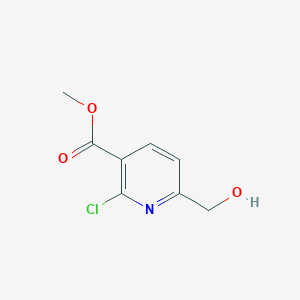

Methyl 2-chloro-6-(hydroxymethyl)nicotinate

説明

“Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is a chemical compound with diverse applications in scientific research. It is a derivative of methyl nicotinate and offers immense potential in drug discovery, as it exhibits unique properties for developing novel pharmaceutical compounds. Its multifunctional nature makes it an indispensable tool for various scientific investigations.

Molecular Structure Analysis

The molecular formula of “Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . Unfortunately, the specific 3D structure details are not available in the retrieved resources.科学的研究の応用

Retinoprotective Effects

A study focused on the retinoprotective effects of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated its potential in improving retinal microcirculation and resistance to ischemia in a rat model. This suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate could also be of interest for pharmacological research aiming at eye health improvement due to its structural similarity (Peresypkina et al., 2020).

Organic Synthesis and Drug Development

In the realm of organic synthesis, research reported on the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the compound's role as an intermediate in the synthesis of novel anti-infective agents. This indicates the importance of chloro-nicotinate derivatives in the synthesis of pharmaceuticals and their potential scalability for industrial applications (Mulder et al., 2013).

Herbicidal Activity

A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against certain weeds, showcasing the agricultural applications of nicotinate derivatives. This research suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate could also be explored for its potential in developing new herbicides (Yu et al., 2021).

作用機序

Target of Action

Methyl 2-chloro-6-(hydroxymethyl)nicotinate, also known as 2-chloro-6-(hydroxymethyl)-3-Pyridinecarboxylic acid methyl ester, is a chemical compound with diverse applications in scientific research. . This suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may have similar targets, potentially involving vasodilation or other vascular-related processes.

Mode of Action

. It’s plausible that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may interact with its targets in a similar manner, leading to changes in blood flow or other vascular dynamics.

Biochemical Pathways

Given the potential vasodilatory effects suggested by the action of Methyl nicotinate , it’s possible that this compound could influence pathways related to vascular tone and blood flow

Result of Action

, it’s possible that this compound could lead to increased local blood flow and potentially influence other vascular dynamics.

特性

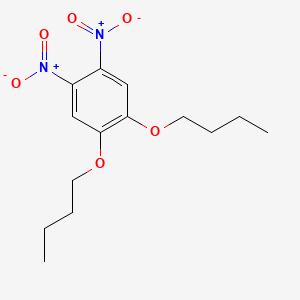

IUPAC Name |

methyl 2-chloro-6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIRLZISQQAOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

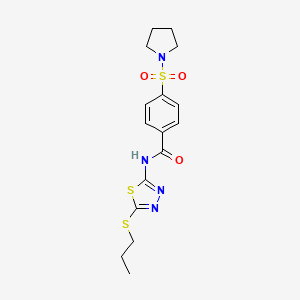

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2842299.png)

![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)

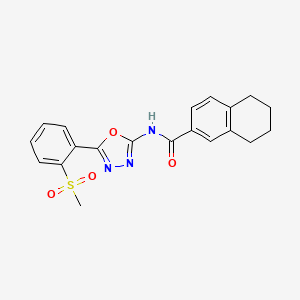

![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)

![Benzo[b]thiophene-6-carboxylic acid](/img/structure/B2842307.png)

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)

![(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide](/img/structure/B2842318.png)